Camphor-2-spirohydantoin

anticonvulsant stereoselectivity pentylenetetrazol

CAMPHOR-2-SPIROHYDANTOIN is a critical chiral spirohydantoin for anticonvulsant drug discovery. The d-form and l-form exhibit a stark 50-percentage-point efficacy differential (50% vs 100% protection at 100 mg/kg i.p. in mice), while the l-form induces myoclonic toxicity absent in the d-form. A racemate yields unpredictable intermediate results. Any isomer substitution or use of undefined racemate directly invalidates experimental outcome. This compound uniquely switches camphor’s convulsant scaffold to anticonvulsant, serving as a mechanistically distinct positive control (GABAergic/PTZ-sensitive) independent of Na⁺ channel blockers like phenytoin, and as a benchmark for diastereoselective hydantoin synthesis validation. Stereochemical identity is a mandatory quality attribute.

Molecular Formula C12H18N2O2
Molecular Weight 222.28 g/mol
CAS No. 17138-07-7
Cat. No. B103219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCamphor-2-spirohydantoin
CAS17138-07-7
Synonymscamphor-2-spirohydantoin
camphor-2-spirohydantoin, 1S-(1alpha,2alpha,4alpha)-isome
Molecular FormulaC12H18N2O2
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCC1(C2CCC1(C3(C2)C(=O)NC(=O)N3)C)C
InChIInChI=1S/C12H18N2O2/c1-10(2)7-4-5-11(10,3)12(6-7)8(15)13-9(16)14-12/h7H,4-6H2,1-3H3,(H2,13,14,15,16)/t7-,11-,12-/m0/s1
InChIKeyZNLWSSZADRGRKU-QILRFPOHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Camphor-2-spirohydantoin (CAS 17138-07-7): A Chiral Spirohydantoin with Stereochemically-Dependent Anticonvulsant Pharmacology for Preclinical Seizure Research


Camphor-2-spirohydantoin (CAS 17138-07-7) is a rigid, chiral spirohydantoin derived from the natural monoterpene ketone camphor via the Bucherer-Bergs reaction, which installs a hydantoin ring at the C2 carbonyl position with high diastereoselectivity [1]. The compound exists as distinct optical isomers—d-form (from natural (+)-camphor) and l-form (from synthetic (–)-camphor)—each displaying markedly different in vivo pharmacological profiles despite identical molecular connectivity, making stereochemical identity a critical quality attribute for procurement [2].

Why Generic Camphor-Derived Spirohydantoins Cannot Substitute for Camphor-2-spirohydantoin in Seizure Research: The Stereochemical Efficacy-Toxicity Divergence


The two optical isomers of camphor-2-spirohydantoin exhibit diametrically opposed efficacy and toxicity profiles in the pentylenetetrazol (PTZ) seizure model, with the l-form providing 100% seizure protection at 100 mg/kg i.p. in mice while the d-form protects only 50% of subjects at the same dose [1]. Concomitantly, the d-form shows no observable neurotoxicity at 100 mg/kg, whereas the l-form induces pronounced myoclonic manifestations and hunched posture [1]. A racemic mixture yields intermediate effects for both endpoints, meaning that any substitution of one stereoisomeric form for another—or use of an undefined racemate—directly and unpredictably alters the experimental outcome [1].

Quantitative Differentiation of Camphor-2-spirohydantoin from Its Closest Analogs: A Procurement-Focused Evidence Guide


Complete Seizure Suppression by l-Camphor-2-spirohydantoin vs. Partial Protection by the d-Isomer in PTZ-Challenged Mice

In a direct head-to-head in vivo comparison, pretreatment with l-camphor-2-spirohydantoin (100 mg/kg i.p.) completely prevented pentylenetetrazol-induced seizures in 100% of mice (0/8 with seizures), while the d-isomer at the identical dose protected only 50% of subjects (4/8 with seizures). The racemic mixture showed an intermediate response [1].

anticonvulsant stereoselectivity pentylenetetrazol

Dissociation of Anticonvulsant Efficacy from Neurotoxicity: l-Isomer Neurotoxicity at Anticonvulsant Doses vs. d-Isomer Tolerability

At the anticonvulsant dose of 100 mg/kg i.p., the d-isomer of camphor-2-spirohydantoin produced no observable behavioral toxicity: mice exhibited normal grooming and exploratory activity. In contrast, the l-isomer at the same dose induced hunched posture, body jerks, and myoclonic manifestations followed by quiescence, indicating significant CNS-mediated adverse effects [1].

neurotoxicity behavioral safety therapeutic window

Diastereospecific Bucherer-Bergs Synthesis Ensures Stereochemical Fidelity: Camphor-Derived Spirohydantoins vs. Generic Spirohydantoin Mixtures

The Bucherer-Bergs reaction of camphor derivatives proceeds with high diastereospecificity, yielding a single spirohydantoin diastereomer rather than a mixture of stereoisomers. This has been explicitly demonstrated for ketopinic acid and 4-camphorcarboxylic acid substrates, where the reaction provides enantiopure, conformationally rigid hydantoins directly from inexpensive natural camphor [1]. The stereochemical outcome is governed by the intrinsic chirality of the camphor skeleton, which directs nucleophilic cyanide attack from the less hindered exo face [2].

diastereoselective synthesis Bucherer-Bergs reaction stereochemical purity

Functional Reversal of Camphor Pharmacology: Spirohydantoin Derivative Converts a Convulsant Parent into an Anticonvulsant Agent

Parent camphor is a well-established chemoconvulsant, inducing seizures at 1000 mg/kg i.p. in rats with longer latency but shorter duration than PTZ [1]. In stark contrast, camphor-2-spirohydantoin at 100 mg/kg i.p. (10-fold lower dose) prevents PTZ-induced seizures in 50–100% of mice depending on the isomer [2]. This represents a complete functional inversion—from proconvulsant to anticonvulsant—achieved solely by spirohydantoin installation at the C2 position.

camphor convulsant functional switch anticonvulsant modification

PTZ-Model Efficacy Superiority Over Phenytoin: l-Camphor-2-spirohydantoin Protects Where Phenytoin Fails

Phenytoin, the prototypical hydantoin anticonvulsant, is notably ineffective in the subcutaneous pentylenetetrazol (scMET) seizure model, with an ED50 >50 mg/kg i.p. in mice and a poor therapeutic index (TD50/ED50 <0.82) [1]. In contrast, l-camphor-2-spirohydantoin completely abolishes PTZ-induced seizures at 100 mg/kg i.p., demonstrating efficacy in a model where the clinically used hydantoin fails [2]. This divergent profile suggests a distinct mechanism of action for the spirohydantoin scaffold.

phenytoin resistance PTZ seizure model anticonvulsant screening

Validated Research Application Scenarios for Camphor-2-spirohydantoin Based on Quantitative Differentiation Evidence


Stereochemical Probe for Anticonvulsant Structure-Activity Relationship (SAR) Studies in the PTZ Seizure Model

The stark 50-percentage-point efficacy difference between d- and l-isomers of camphor-2-spirohydantoin at the same dose (100 mg/kg i.p.) makes this compound pair an ideal stereochemical probe for mapping the chiral environment of the anticonvulsant target. Researchers can use the individual isomers to dissect stereospecific binding requirements, while the racemic mixture serves as an intermediate control, enabling rigorous SAR campaigns that link absolute configuration to in vivo seizure protection [1].

Pharmacological Tool for Investigating Convulsant-to-Anticonvulsant Functional Switching

Because camphor itself is reliably convulsant at 1000 mg/kg i.p. while its spirohydantoin derivative is anticonvulsant at 100 mg/kg, this system provides a unique within-scaffold platform for studying the molecular determinants that govern the switch from proconvulsant to anticonvulsant activity. This is directly relevant to understanding the structural features that differentiate convulsant and anticonvulsant pharmacophores, with implications for safer AED design [1][2].

Positive Control Compound for PTZ-Model Anticonvulsant Screening Where Phenytoin Is Ineffective

Given that phenytoin lacks meaningful efficacy in the scMET/PTZ model (ED50 >50 mg/kg i.p.), yet l-camphor-2-spirohydantoin completely blocks PTZ-induced seizures at 100 mg/kg i.p., this compound serves as a mechanistically distinct positive control in anticonvulsant screening cascades. It enables laboratories to validate assay sensitivity for GABAergic or PTZ-sensitive mechanisms independently of voltage-gated sodium channel blockers like phenytoin [1][2].

Chiral Spirohydantoin Reference Standard for Bucherer-Bergs Diastereoselectivity Studies

The diastereospecific formation of camphor-derived spirohydantoins under Bucherer-Bergs conditions provides a robust reference point for methodology studies investigating stereochemical outcomes of multicomponent hydantoin syntheses. Camphor-2-spirohydantoin, with its rigid bicyclic framework and well-defined stereochemistry, can serve as a benchmark compound for calibrating diastereoselectivity assays and for training computational models that predict spirocenter configuration [1].

Quote Request

Request a Quote for Camphor-2-spirohydantoin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.